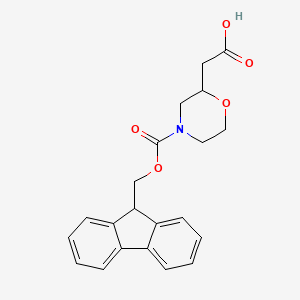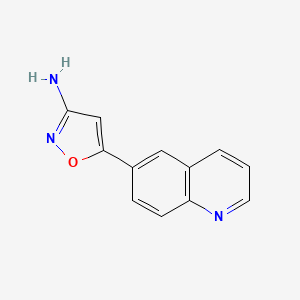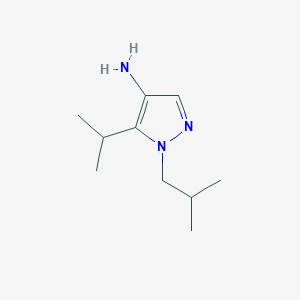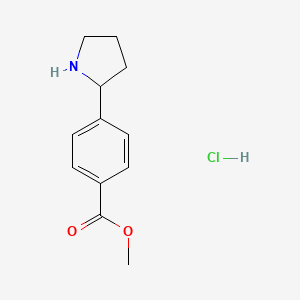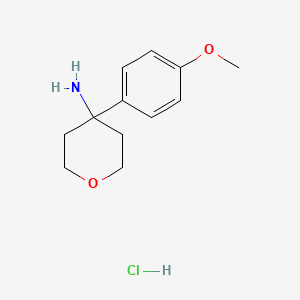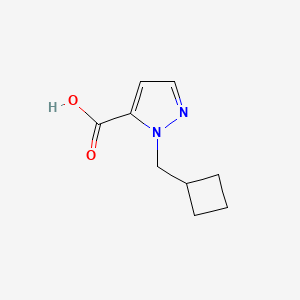
(3-シクロプロピル-1H-ピラゾール-4-イル)メタンアミン
概要
説明
(3-Cyclopropyl-1H-pyrazol-4-yl)methanamine is an organic compound with the molecular formula C7H11N3 It features a cyclopropyl group attached to a pyrazole ring, which is further connected to a methanamine group
科学的研究の応用
Chemistry
In chemistry, (3-Cyclopropyl-1H-pyrazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds .
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It can serve as a ligand in the study of enzyme mechanisms and receptor binding .
Medicine
In medicinal chemistry, (3-Cyclopropyl-1H-pyrazol-4-yl)methanamine is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development due to its ability to interact with specific molecular targets .
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
生化学分析
Biochemical Properties
(3-Cyclopropyl-1H-pyrazol-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially affecting their activity and function. The nature of these interactions can include binding to active sites, altering enzyme conformation, or modulating enzyme activity .
Cellular Effects
The effects of (3-Cyclopropyl-1H-pyrazol-4-yl)methanamine on different cell types and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways such as MAPK or PI3K/Akt, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
At the molecular level, (3-Cyclopropyl-1H-pyrazol-4-yl)methanamine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. Additionally, it may bind to DNA or RNA, influencing gene expression. These interactions are crucial for understanding its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Cyclopropyl-1H-pyrazol-4-yl)methanamine can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function. In vitro and in vivo studies have provided insights into these temporal effects .
Dosage Effects in Animal Models
The effects of (3-Cyclopropyl-1H-pyrazol-4-yl)methanamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the threshold effects and toxicology is essential for its safe application in research and potential therapeutic use .
Metabolic Pathways
(3-Cyclopropyl-1H-pyrazol-4-yl)methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells and tissues .
Transport and Distribution
The transport and distribution of (3-Cyclopropyl-1H-pyrazol-4-yl)methanamine within cells and tissues are critical for its function. It may interact with specific transporters or binding proteins, affecting its localization and accumulation. Understanding these processes is vital for determining its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of (3-Cyclopropyl-1H-pyrazol-4-yl)methanamine can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for its role in cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-1H-pyrazol-4-yl)methanamine typically involves the cyclization of appropriate precursors followed by functional group modifications.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
(3-Cyclopropyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
作用機序
The mechanism of action of (3-Cyclopropyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
類似化合物との比較
Similar Compounds
(3-Cyclopropyl-1H-pyrazol-5-yl)methanamine: Similar in structure but with a different position of the methanamine group.
5-Amino-pyrazoles: These compounds share the pyrazole core but have different substituents, leading to varied chemical and biological properties.
Uniqueness
(3-Cyclopropyl-1H-pyrazol-4-yl)methanamine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
IUPAC Name |
(5-cyclopropyl-1H-pyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-3-6-4-9-10-7(6)5-1-2-5/h4-5H,1-3,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTLBGBKWUINRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Cyclobutylmethoxy)phenyl]methanamine](/img/structure/B1425773.png)
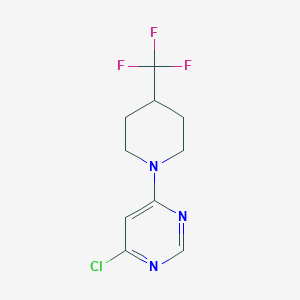
![[2-(Methoxymethyl)phenyl]methanesulfonyl chloride](/img/structure/B1425775.png)
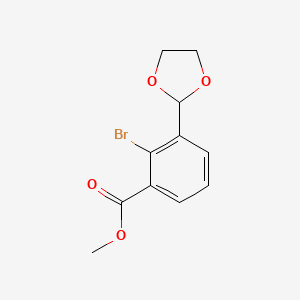
![Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1425779.png)
![[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1425783.png)
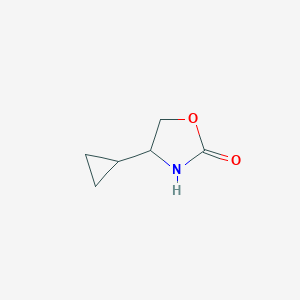
![{1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine](/img/structure/B1425787.png)
